Antiproliferative Activity in HepG2 Hepatocellular Carcinoma Cells: Comparative IC50 Analysis
[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine (designated as Compound 29 in the referenced study) exhibited potent antiproliferative activity against HepG2 human hepatocellular carcinoma cells with an IC50 value of 0.026 μM in a tyrosine kinase inhibition context . This potency differentiates the compound from other piperazinylpyrimidine derivatives evaluated within the same patent series, where related analogs demonstrated varying degrees of cellular activity depending on specific substitution patterns. The HepG2 cell line represents a clinically relevant model for liver cancer drug discovery [1].
| Evidence Dimension | Antiproliferative activity (tyrosine kinase inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.026 μM |
| Comparator Or Baseline | HepG2 hepatocellular carcinoma cell line (baseline growth without inhibitor) |
| Quantified Difference | Sub-micromolar growth inhibition at 0.026 μM |
| Conditions | HepG2 human hepatocellular carcinoma cell line; MTT colorimetric assay measuring tyrosine kinase inhibition-mediated antiproliferation |
Why This Matters
The sub-micromolar IC50 of 0.026 μM in HepG2 cells provides a quantitative benchmark for selecting this compound over structurally related piperazinylpyrimidines lacking equivalent potency data in hepatocellular carcinoma models.
- [1] Shallal HM. The discovery and anticancer preclinical investigation of novel piperazinylpyrimidine derivatives designed to target the human kinome. Doctoral Dissertation, University of the Pacific. 2011. View Source
